molecular formula C18H19ClN2O B12517838 2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- CAS No. 681431-41-4

2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl-

Cat. No.: B12517838
CAS No.: 681431-41-4
M. Wt: 314.8 g/mol
InChI Key: PDTBMXMSRREKOL-UHFFFAOYSA-N
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Description

2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a chloro group, diethyl groups, and a phenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-aminobenzamide and ethyl acetoacetate.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.

    Substitution Reactions: Subsequent substitution reactions introduce the diethyl and phenyl groups at the desired positions. These reactions may require specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity 2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl-.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function and leading to therapeutic effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinazolinone: The parent compound with a similar core structure but lacking the chloro, diethyl, and phenyl groups.

    6-Chloro-2(1H)-Quinazolinone: A derivative with a chloro group at the 6-position but without the diethyl and phenyl groups.

    3,4-Diethyl-2(1H)-Quinazolinone: A derivative with diethyl groups at the 3 and 4 positions but without the chloro and phenyl groups.

Uniqueness

2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the chloro group, diethyl groups, and phenyl group can influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

681431-41-4

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

6-chloro-3,4-diethyl-4-phenyl-1H-quinazolin-2-one

InChI

InChI=1S/C18H19ClN2O/c1-3-18(13-8-6-5-7-9-13)15-12-14(19)10-11-16(15)20-17(22)21(18)4-2/h5-12H,3-4H2,1-2H3,(H,20,22)

InChI Key

PDTBMXMSRREKOL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)Cl)NC(=O)N1CC)C3=CC=CC=C3

Origin of Product

United States

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